molecular formula C11H11N3O B2612128 6-amino-3-cyclopropylquinazolin-4(3H)-one CAS No. 927987-14-2

6-amino-3-cyclopropylquinazolin-4(3H)-one

Cat. No.: B2612128
CAS No.: 927987-14-2
M. Wt: 201.229
InChI Key: IGEQSNIBWNVBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-cyclopropylquinazolin-4(3H)-one (ACQ) is a heterocyclic organic compound that belongs to the quinazolinone family .


Synthesis Analysis

The efficient multistep synthesis of this compound has been reinvestigated and performed on a multigram scale from the starting 5-nitroanthranilic acid . The synthesis involved the Hügershoff reaction and a Cu-catalyzed intramolecular C-S bond formation .


Molecular Structure Analysis

The molecular formula of this compound is C11H11N3O, and its molecular weight is 201.229 .


Chemical Reactions Analysis

The key reactions involved in the synthesis of this compound include the Hügershoff reaction and a Cu-catalyzed intramolecular C-S bond formation .

Scientific Research Applications

Malaria Treatment Research

6-Amino-3-cyclopropylquinazolin-4(3H)-one derivatives, such as 2-Aminoquinazolin-4(3H)-ones, have been explored for their potential as nonpeptidomimetic inhibitors of malaria digestive vacuole plasmepsins. These compounds bind to the open flap conformation of the enzyme, showing potential as antimalarial agents with growth inhibition properties against Plasmodium falciparum (Rasina et al., 2016).

Antifungal Activity

Novel 6-iodoquinazolin-4(3H)-one derivatives have demonstrated potential antifungal activities. The research into these compounds has focused on developing new heterocyclic compounds with potential fungicidal properties (El-Hashash et al., 2015).

Anticancer Research

In the realm of cancer research, derivatives of this compound, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds have shown promising results in various cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).

Antibacterial Activity

Research into 6,8-difluoroquinolones, which include derivatives of this compound, has indicated their potential as antibacterial agents. These compounds have shown effectiveness against various bacteria, with specific structures conferring enhanced antibacterial properties (Miyamoto et al., 1990).

Antiviral Research

Schiff bases of some 2-phenyl quinazoline-4(3H)-ones, which are related to this compound, have been synthesized and evaluated for their antiviral activity. These compounds have shown effectiveness against a range of viruses, with some demonstrating notable antiviral potential (Kumar et al., 2010).

Future Directions

The inhibitory potency of the final products was evaluated against five kinases involved in Alzheimer’s disease and showed that some molecules of the 17 series described in this paper are particularly promising for the development of novel multi-target inhibitors of kinases .

Properties

IUPAC Name

6-amino-3-cyclopropylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-1-4-10-9(5-7)11(15)14(6-13-10)8-2-3-8/h1,4-6,8H,2-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEQSNIBWNVBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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